Momordicoside B - 75799-04-1

Momordicoside B

Catalog Number: EVT-1488201
CAS Number: 75799-04-1
Molecular Formula: C₄₇H₈₀O₁₉
Molecular Weight: 949.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Momordicoside B is a natural product found in Momordica charantia with data available.
Overview

Momordicoside B is a bioactive compound primarily derived from the plant Momordica charantia, commonly known as bitter melon. This compound belongs to the class of triterpenoid glycosides, which are characterized by their complex structures and diverse biological activities. Momordicoside B is notable for its potential health benefits, including anti-diabetic, anti-inflammatory, and antioxidant properties.

Source

Momordica charantia is a tropical and subtropical vine belonging to the Cucurbitaceae family. It is widely cultivated in Asia, Africa, and the Caribbean for its edible fruit and medicinal properties. The extraction of Momordicoside B typically involves various parts of the plant, including the fruit, leaves, and seeds, which are rich in bioactive compounds.

Classification

Momordicoside B can be classified as follows:

  • Type: Triterpenoid glycoside
  • Chemical Family: Cucurbitane-type triterpenoids
  • Biological Activity: Antidiabetic, anti-inflammatory, antioxidant
Synthesis Analysis

The synthesis of Momordicoside B can be achieved through various methods, primarily involving extraction from Momordica charantia. The extraction process typically includes:

  1. Plant Material Preparation: The plant parts are air-dried and powdered.
  2. Solvent Extraction: Different solvents such as distilled water, ethanol, or hexane are used to extract the compounds. For instance, a common method involves soaking 100 grams of powdered plant material in 1 liter of solvent for several hours.
  3. Concentration: The pooled extracts are concentrated using a rotary evaporator at controlled temperatures to remove solvents while preserving the active components.

These methods ensure that Momordicoside B is isolated effectively while maintaining its structural integrity.

Molecular Structure Analysis

The molecular structure of Momordicoside B consists of a triterpenoid backbone with attached sugar moieties. Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to elucidate its structure:

  • Molecular Formula: C₃₁H₄₈O₁₈
  • Molecular Weight: Approximately 680 g/mol
  • Structural Features: The compound features multiple hydroxyl groups and sugar units that contribute to its solubility and biological activity.

NMR data indicate specific chemical shifts that correspond to various functional groups within the molecule, confirming its identity as a glycoside.

Chemical Reactions Analysis

Momordicoside B undergoes several chemical reactions that can alter its structure and biological properties:

  1. Hydrolysis: Under acidic conditions, Momordicoside B can be hydrolyzed to release glucose and other monosaccharides. This reaction is significant for studying its bioavailability and metabolic pathways.
  2. Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which may enhance or modify its biological activities.
  3. Complex Formation: Momordicoside B can form complexes with proteins or other biomolecules, influencing its pharmacological effects.

These reactions are crucial for understanding how Momordicoside B interacts with biological systems.

Mechanism of Action

The mechanism of action of Momordicoside B involves multiple pathways:

  1. Insulin Sensitization: It enhances insulin sensitivity in peripheral tissues, which is beneficial for managing blood glucose levels.
  2. Anti-inflammatory Effects: Momordicoside B exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  3. Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, contributing to its protective effects against chronic diseases.

Research indicates that these mechanisms collectively contribute to the therapeutic potential of Momordicoside B in metabolic disorders.

Physical and Chemical Properties Analysis

Momordicoside B possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as ethanol; insoluble in non-polar solvents.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range typical for glycosides.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Analyses such as High-Performance Liquid Chromatography (HPLC) have been employed to assess purity and stability over time.

Applications

Momordicoside B has several scientific applications:

  1. Pharmaceutical Development: Investigated for use in developing antidiabetic medications due to its insulin-sensitizing effects.
  2. Nutraceuticals: Incorporated into dietary supplements aimed at managing obesity and metabolic syndrome.
  3. Research Studies: Used in studies exploring natural products' roles in health promotion and disease prevention.

The ongoing research into Momordicoside B continues to unveil new therapeutic potentials, making it a significant compound in both traditional medicine and modern pharmacology.

Chemical Identity and Structural Characterization of Momordicoside B

Nomenclature and Classification in Phytochemical Taxonomies

Momordicoside B is systematically classified as a cucurbitane-type triterpenoid glycoside, a subgroup of saponins characterized by their surfactant properties and complex sugar moieties. Its IUPAC name is (3R,4R,5S,6S)-6-[(3S,8R,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol, reflecting its stereochemical complexity [7] [10]. The compound is cataloged under CAS Registry Number 75799-04-1 and is alternatively named (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside, emphasizing its tetracyclic cucurbitane backbone and glycosylation pattern [3] [6]. Phytochemically, it belongs to the Momordica genus-specific triterpenoids, distinguished by oxygenation at C-22, C-23, C-24, and C-25 positions.

Table 1: Nomenclature and Identifiers of Momordicoside B | Property | Value | |----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------| | CAS Registry Number | 75799-04-1 | | IUPAC Name | (3R,4R,5S,6S)-6-[(3S,8R,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol | | Molecular Formula | C₄₇H₈₀O₁₉ | | Common Synonyms | Momordicoside B; (3β,22S,23R,24R)-22,23,24,25-Tetrahydroxycucurbita-5-en-3-yl O-β-gentiobioside-6'-O-β-D-xylopyranoside |

Molecular Architecture: Cucurbitane-Type Triterpenoid Glycoside Backbone

The structure comprises a cucurbitane aglycone (cucurbit-5-ene) with pentahydroxy functionalization at C-3β, C-22(S), C-23(R), C-24(R), and C-25, forming the core scaffold [5] [7]. The C-3 hydroxyl group is glycosylated with a trisaccharide chain consisting of β-D-glucopyranosyl-(1→6)-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranose, which significantly enhances its polarity and bioactivity [5] [10]. Key architectural features include:

  • Aglycone Core: A 19-norlanostane skeleton with methyl groups at C-9, C-10, C-13, and C-14, and a double bond between C-5 and C-6 [7].
  • Sugar Moieties: The gentiobiose (glucose-glucose) unit at C-3 is further substituted with a terminal xylose at C-4′ of the inner glucose, creating a branched oligosaccharide [5].
  • Peripheral Hydroxyls: The C-22 to C-25 diol system forms a hydrophilic domain, critical for receptor interactions in biological systems [1].

Table 2: Glycosylation Pattern in Momordicoside B | Aglycone Attachment Site | Sugar Sequence | Linkage Type | |-------------------------------|---------------------------------------------------|----------------------------| | C-3 | β-D-Glucopyranosyl | O-glycosidic | | C-6' (Glucose) | β-D-Glucopyranosyl | (1→6) linkage | | C-4' (Inner Glucose) | β-D-Xylopyranosyl | (1→4) linkage |

Stereochemical Configuration and Isomeric Variations

Absolute configurations at chiral centers were resolved via ROESY NMR and X-ray crystallography. The aglycone exhibits 22S,23R,24R stereochemistry for the polyhydroxylated side chain, a signature of bioactive Momordica triterpenoids [1] [5]. The C-3 glycosidic bond adopts a β-orientation, confirmed by JH-1',H-2' coupling constants (∼7.7 Hz) in 1H-NMR [1]. Isomeric variations exist among related compounds:

  • Momordicoside A: Shares the same aglycone but lacks xylose, possessing only a gentiobioside (glucose-glucose) at C-3 [5] [6].
  • Momordicoside K: Features a different oxygenation pattern (C-7 hydroxyl) and glucosyl-allose disaccharide [1] [4].Stereoisomerism at C-22/C-23 dramatically influences hypoglycemic activity, with the 22S,23R configuration in Momordicoside B showing optimal glucose uptake modulation [3] [7].

Table 3: Key Stereochemical Assignments via ROESY NMR | Proton Pair | ROESY Correlation | Spatial Relationship | |-----------------------|------------------------|--------------------------------| | H-3 (δ 3.68) / H-19 | Strong cross-peak | β-Orientation of C-3 glycoside | | H-22 (δ 3.45) / H-23 | Weak correlation | gauche conformation | | H-24 (δ 3.91) / H-25 | Distinct peak | Antiperiplanar alignment |

Spectroscopic Validation (NMR, MS, IR) for Structural Elucidation

NMR Spectroscopy: 13C-NMR (125 MHz, pyridine-d5) reveals 47 carbon resonances, including six aglycone methyls (δ 14.7–30.9), olefinic carbons (C-5 δ 143.3, C-6 δ 118.8), anomeric carbons (δ 104.9, 105.2, 106.1), and oxygenated carbons (δ 83.7–87.9) [1] [7]. 1H-NMR signals at δ 0.84–0.97 (7×CH3), δ 4.96 (d, J=7.7 Hz, H-1′), and δ 5.46 (d, J=5.4 Hz, H-6) confirm the cucurbit-5-ene skeleton and β-glucosidic bonds [1]. HMBC correlations between H-1′ (δ 4.96) and C-3 (δ 83.7) establish the glycosidic linkage site.

Mass Spectrometry: Negative-ion HRESIMS shows [M-H] at m/z 947.52208 (calc. 947.5223 for C47H79O19), confirming the molecular formula [1] [7]. ESI-MS/MS fragments at m/z 785 [M-H-162] (loss of xylose), 623 [M-H-162-162] (loss of glucose), and 461 [aglycone-H] map the sugar sequence.

IR Spectroscopy: Bands at 3400 cm−1 (O-H stretch), 2930 cm−1 (C-H stretch), 1658 cm−1 (C=C stretch), and 1075 cm−1 (C-O glycosidic) validate hydroxyl, olefinic, and glycosidic functionalities [1] [10].

Comparative Analysis with Related Momordicosides (A, G, K, L, S)

Momordicoside B shares biosynthetic origins with other Momordica glycosides but differs in aglycone oxidation and glycosylation:

  • Momordicoside A: Lacks the terminal xylose in its C-3 gentiobioside, reducing its polarity and anti-inflammatory potency. Molecular docking shows weaker NF-κB binding than Momordicoside B [5] [9].
  • Momordicoside K: Contains a rare 7α-hydroxy group and allose-glucose disaccharide, enhancing glucose uptake (40% stimulation at 10 μM) but showing weaker inflammasome inhibition [1] [6].
  • Momordicoside S: Features a 2-O-β-glucuronide moiety, increasing water solubility but diminishing hypoglycemic effects compared to Momordicoside B [2] [6].
  • Karaviloside XI: Exhibits superior glucose production inhibition (80% at 0.1 nM) due to C-11 ketone and unsaturated side chain [7].

Table 4: Structural and Functional Comparison of Key Momordica Glycosides | Compound | Aglycone Modifications | Glycosylation Pattern | Notable Bioactivity | |--------------------|-------------------------------------|---------------------------------------------------|--------------------------------------------------| | Momordicoside B| 22S,23R,24R,25-tetrahydroxy | Glc(1→6)[Xyl(1→4)]Glc at C-3 | 30% glucose production inhibition at 10 nM [7] | | Momordicoside A| 22S,23R,24R,25-tetrahydroxy | Glc(1→6)Glc at C-3 | Weak NF-κB inhibition [9] | | Momordicoside K| 7α-hydroxy, 22,23-dihydroxy | Allose(1→3)Glc at C-23; Glc at C-3 | 40% glucose uptake stimulation at 10 μM [1] | | Momordicoside L| 2β,3β,22,23-tetrahydroxy | Glc at C-3; GlcUA at C-2 | Anti-HIV activity [4] [6] | | Karaviloside XI| 11-oxo, Δ24 side chain | Glc(1→6)Glc at C-3 | 80% glucose production inhibition at 0.1 nM [7] |

This comparative analysis underscores how subtle structural variations, particularly in glycosylation and side chain oxygenation, direct target specificity and potency. Momordicoside B’s branched trisaccharide and polyhydroxylated side chain synergize for balanced anti-inflammatory and antidiabetic effects [2] [7] [9].

Properties

CAS Number

75799-04-1

Product Name

Momordicoside B

IUPAC Name

6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol

Molecular Formula

C₄₇H₈₀O₁₉

Molecular Weight

949.13

InChI

InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3

SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

Synonyms

(3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1-6)-O-[β-D-xylopyranosyl-(1-4)]-β-D-glucopyranoside;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.